molecular formula C16H22N2O3 B2910959 N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034359-94-7

N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2910959
CAS No.: 2034359-94-7
M. Wt: 290.363
InChI Key: DCKMBHQGNSYKRC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a versatile chemical compound with a unique structure that makes it an excellent candidate for various scientific research applications. This compound is known for its potential in drug discovery and material synthesis, offering exciting possibilities in multiple fields.

Preparation Methods

The synthesis of N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves a series of chemical reactions that include the formation of the isonicotinamide core and the subsequent attachment of the cyclohexyl and tetrahydrofuran-3-yl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as cyclohexylamine, isonicotinic acid, and tetrahydrofuran. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-cyclohexyl-2-((tetrahydrofuran-2-yl)oxy)isonicotinamide: This compound has a similar structure but differs in the position of the tetrahydrofuran group.

    N-cyclohexyl-2-((tetrahydrofuran-4-yl)oxy)isonicotinamide: Another similar compound with a different position of the tetrahydrofuran group.

The uniqueness of this compound lies in its specific structural arrangement, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-13-4-2-1-3-5-13)12-6-8-17-15(10-12)21-14-7-9-20-11-14/h6,8,10,13-14H,1-5,7,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKMBHQGNSYKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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